JAK1 and TYK2 Enzymatic Potency: 7-Fold Superiority Over the Benchmark Dual Inhibitor JAK1/TYK2-IN-1
In in vitro kinase assays conducted at ATP concentrations corresponding to individual Kₘ values, the target compound inhibited JAK1 with an IC₅₀ of 4 nM and TYK2 with an IC₅₀ of 5 nM [1]. By contrast, the widely available reference dual inhibitor JAK1/TYK2-IN-1 (CAS 1883300-48-8) exhibits IC₅₀ values of 29 nM for JAK1 and 41 nM for TYK2 under comparable assay conditions . This represents an approximately 7-fold greater potency for the target compound against both targets, meaning that the target compound achieves equivalent target engagement at substantially lower concentrations.
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) against JAK1 and TYK2 |
|---|---|
| Target Compound Data | JAK1 IC₅₀ = 4 nM; TYK2 IC₅₀ = 5 nM |
| Comparator Or Baseline | JAK1/TYK2-IN-1: JAK1 IC₅₀ = 29 nM; TYK2 IC₅₀ = 41 nM |
| Quantified Difference | ~7.3-fold more potent against JAK1; ~8.2-fold more potent against TYK2 |
| Conditions | In vitro kinase assays at ATP concentration = individual Kₘ for each kinase |
Why This Matters
For researchers comparing structure–activity relationships or designing dose-response studies, the 7–8-fold potency difference translates into lower compound consumption per experiment and reduced risk of off-target effects at the concentrations required for complete target inhibition.
- [1] THU0080 – Preclinical characterization of TLL018, a novel, highly potent and selective JAK1/TYK2 inhibitor for treating autoimmune diseases. Annals of the Rheumatic Diseases, 2020; 79(Suppl 1): 252.1. View Source
